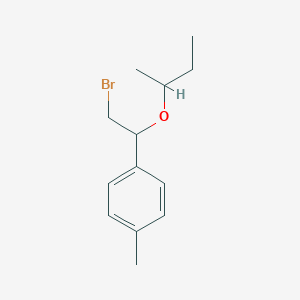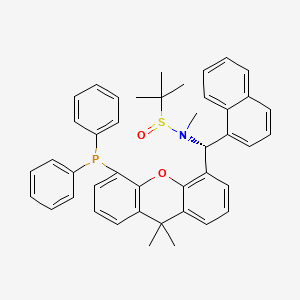![molecular formula C8H15NO B13640648 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)
6-Oxabicyclo[3.2.1]octan-2-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxabicyclo[321]octan-2-ylmethanamine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine typically involves the following steps:
Starting Material: The synthesis often begins with a glycal, which is a derivative of a sugar.
Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement: This step involves the use of gold(I) catalysts to facilitate the migration and rearrangement of the glycal-derived 1,6-enyne bearing propargylic carboxylates.
Interrupted Nazarov Cyclization: The resultant compounds undergo interrupted Nazarov cyclization to afford diastereomerically pure 6-Oxabicyclo[3.2.1]octanes.
Industrial Production Methods
While specific industrial production methods for 6-Oxabicyclo[32
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxabicyclo[3.2.1]octan-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Oxabicyclo[3.2.1]octan-2-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of bicyclic amines with biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound with a more complex tricyclic structure.
Uniqueness
6-Oxabicyclo[3.2.1]octan-2-ylmethanamine is unique due to its specific bicyclic structure with an integrated oxygen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
6-oxabicyclo[3.2.1]octan-2-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-4-6-1-2-8-3-7(6)5-10-8/h6-8H,1-5,9H2 |
InChI-Schlüssel |
GTLSBXFTMUDSLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2CC1OC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)


![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)

![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13640628.png)

![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)
![Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate](/img/structure/B13640643.png)
